

Technical Guide: 2,3-Difluoro-4-methylbenzyl bromide (CAS 261763-43-3)

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methylbenzyl
bromide

Cat. No.: B1304718

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2,3-Difluoro-4-methylbenzyl bromide** (CAS 261763-43-3). Primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, this compound serves as a key intermediate for the introduction of a 2,3-difluoro-4-methylbenzyl moiety into a variety of molecular scaffolds. This guide summarizes its known properties, outlines a general experimental protocol for its use in a representative synthetic reaction, and presents hypothetical signaling pathways and workflows to illustrate its potential applications in drug discovery.

Physical and Chemical Properties

The known physical and chemical properties of **2,3-Difluoro-4-methylbenzyl bromide** are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	261763-43-3	[1][2]
Synonyms	1-(Bromomethyl)-2,3-difluoro-4-methyl-benzene	[1]
Molecular Formula	C ₈ H ₇ BrF ₂	[1]
Molecular Weight	221.05 g/mol	[1]
Appearance	Solid	[3]
Boiling Point	78 °C at 1 Torr	[4]
Purity	Typically ≥97%	[1]

Synthetic Applications and Experimental Protocols

2,3-Difluoro-4-methylbenzyl bromide is a valuable reagent in organic synthesis, primarily used as an alkylating agent. The presence of the benzyl bromide functional group allows for nucleophilic substitution reactions, enabling the covalent attachment of the 2,3-difluoro-4-methylbenzyl group to various substrates. This moiety is of interest in drug design due to the unique electronic properties conferred by the fluorine atoms, which can influence factors such as metabolic stability, binding affinity, and lipophilicity.

General Experimental Protocol: N-Alkylation of a Heterocyclic Amine

This protocol describes a representative procedure for the N-alkylation of a generic heterocyclic amine using **2,3-Difluoro-4-methylbenzyl bromide**. This type of reaction is fundamental in the synthesis of many pharmaceutical compounds.

Materials:

- **2,3-Difluoro-4-methylbenzyl bromide** (1.0 eq)
- Heterocyclic amine (e.g., imidazole, pyrazole) (1.0 eq)
- Potassium carbonate (K₂CO₃) (1.5 eq)

- Acetonitrile (CH_3CN)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

- To a round-bottom flask containing a magnetic stir bar, add the heterocyclic amine (1.0 eq) and potassium carbonate (1.5 eq).
- Add a sufficient volume of acetonitrile to dissolve the starting materials.
- To this stirring suspension, add **2,3-Difluoro-4-methylbenzyl bromide** (1.0 eq).
- Attach a reflux condenser and heat the reaction mixture to 80 °C.
- Monitor the progress of the reaction by TLC until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated heterocyclic compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation reaction described in the experimental protocol.

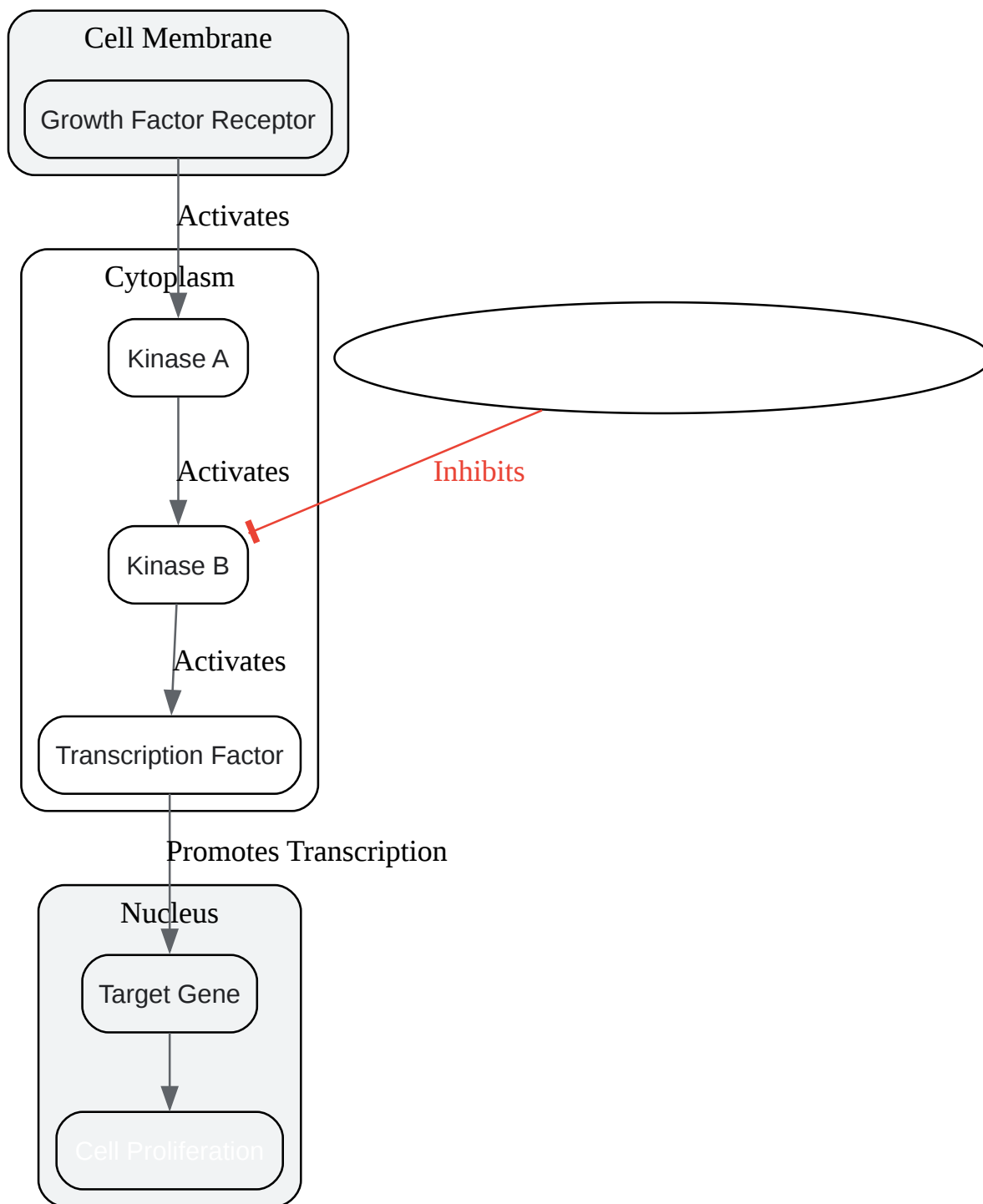


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Caption: General workflow for N-alkylation using **2,3-Difluoro-4-methylbenzyl bromide**.

Hypothetical Signaling Pathway Modulation

While **2,3-Difluoro-4-methylbenzyl bromide** itself is not known to be biologically active, it can be used to synthesize novel compounds that may modulate specific signaling pathways. The diagram below represents a hypothetical scenario where a downstream product, "Compound X," synthesized using this building block, inhibits a key kinase in a cancer-related signaling pathway.



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Caption: Hypothetical inhibition of a kinase signaling pathway by a downstream product.

Conclusion

2,3-Difluoro-4-methylbenzyl bromide is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While direct biological activity data for this compound is not currently available, its utility in the synthesis of potentially bioactive molecules is clear. The fluorinated benzyl moiety it provides can be strategically incorporated into drug candidates to enhance their pharmacological properties. The experimental protocol and workflows presented in this guide serve as a foundational reference for researchers utilizing this compound in their synthetic endeavors.

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